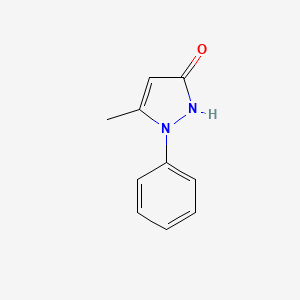![molecular formula C12H10ClNOS2 B2931158 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034287-24-4](/img/structure/B2931158.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone is an organic compound with significant relevance in various fields of chemistry and medicinal research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and thiophene derivatives.
Reaction Steps
Step 1: : Thieno[3,2-c]pyridine is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions.
Step 2: : The chlorinated intermediate is then subjected to a condensation reaction with thiophen-3-ylmethanone in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile.
Industrial Production Methods
Industrial production often follows a similar synthetic route but is scaled up using continuous flow reactors. This method ensures higher yields and more efficient processing, reducing reaction times and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various reactions, including:
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Often requires oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes LiAlH₄ or sodium borohydride (NaBH₄).
Substitution: : Conducted in polar solvents with bases to facilitate nucleophilic substitution.
Major Products Formed
Sulfoxides and Sulfones: in oxidation.
Alcohols: in reduction.
Amines or thiols: in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a crucial intermediate in synthesizing complex heterocyclic structures, which are pivotal in developing new materials and catalysts.
Biology
In biological studies, it is used to design and synthesize molecules that can interact with specific enzymes or receptors, providing insights into biochemical pathways.
Medicine
Medically, derivatives of this compound are investigated for their potential as pharmacophores in drug design, particularly for targeting neurological disorders and cancers.
Industry
Industrially, its unique structure makes it valuable in developing new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.
Wirkmechanismus
Molecular Targets and Pathways
The compound’s effects are largely determined by its ability to interact with specific molecular targets such as enzymes or receptors. This interaction typically involves the binding of the thiophen-3-ylmethanone moiety to active sites, leading to modulation of enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to similar compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone and (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone, the (thiophen-3-yl)methanone variant showcases distinct electronic properties due to the presence of the sulfur atom in the thiophene ring.
List of Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJQNIQKEQSTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)
![2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)
![3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide](/img/structure/B2931079.png)


![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
![{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B2931090.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)

![2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2931097.png)
